molecular formula C5H3F3O2S2 B14299891 Thiophene, 3-[(trifluoromethyl)sulfonyl]- CAS No. 114659-68-6

Thiophene, 3-[(trifluoromethyl)sulfonyl]-

Cat. No.: B14299891
CAS No.: 114659-68-6
M. Wt: 216.2 g/mol
InChI Key: QQWLUHZZBOZHCC-UHFFFAOYSA-N
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Description

Thiophene, 3-[(trifluoromethyl)sulfonyl]- is a heterocyclic compound containing a sulfur atom in its five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of thiophene with trifluoromethanesulfonyl chloride in the presence of a base such as pyridine . This reaction proceeds under mild conditions and yields the desired product with high purity.

Industrial Production Methods

Industrial production of thiophene, 3-[(trifluoromethyl)sulfonyl]- may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Thiophene, 3-[(trifluoromethyl)sulfonyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic substitution reactions are common, where the trifluoromethylsulfonyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Various electrophiles, such as alkyl halides or acyl chlorides, can be used in the presence of a catalyst.

Major Products Formed

Scientific Research Applications

Thiophene, 3-[(trifluoromethyl)sulfonyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of thiophene, 3-[(trifluoromethyl)sulfonyl]- involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfonyl group can enhance the compound’s ability to interact with enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Thiophene: A basic heterocyclic compound with a sulfur atom in the ring.

    Furan: A similar compound with an oxygen atom instead of sulfur.

    Pyrrole: Contains a nitrogen atom in the ring.

    Selenophene: Contains a selenium atom in the ring.

Uniqueness

Thiophene, 3-[(trifluoromethyl)sulfonyl]- is unique due to the presence of the trifluoromethylsulfonyl group, which imparts distinct chemical and physical properties

Properties

CAS No.

114659-68-6

Molecular Formula

C5H3F3O2S2

Molecular Weight

216.2 g/mol

IUPAC Name

3-(trifluoromethylsulfonyl)thiophene

InChI

InChI=1S/C5H3F3O2S2/c6-5(7,8)12(9,10)4-1-2-11-3-4/h1-3H

InChI Key

QQWLUHZZBOZHCC-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1S(=O)(=O)C(F)(F)F

Origin of Product

United States

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